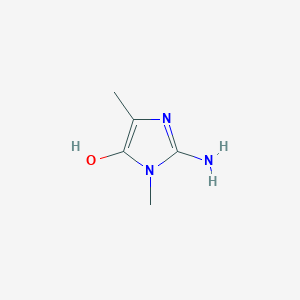

2-Amino-1,4-dimethyl-1H-imidazol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-amino-3,5-dimethylimidazol-4-ol |

InChI |

InChI=1S/C5H9N3O/c1-3-4(9)8(2)5(6)7-3/h9H,1-2H3,(H2,6,7) |

InChI Key |

NJHZNAAOIUPBMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)N)C)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a compound through fragmentation analysis. For 2-Amino-1,4-dimethyl-1H-imidazol-5-ol (Chemical Formula: C₅H₉N₃O), the theoretical molecular weight is 127.14 g/mol . In techniques like electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion ([M+H]⁺).

While a detailed experimental mass spectrum and fragmentation pattern for this compound are not extensively documented, studies on its isomer, creatinine (B1669602), and other derivatives utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their analysis. mdpi.comnih.govresearchgate.netnih.gov For instance, GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of the isomeric creatinine shows a molecular ion at m/z 329, with a characteristic fragment from the loss of a methyl radical at m/z 314. mdpi.com Such methodologies would be applicable for the detailed structural elucidation of this compound, allowing for the differentiation of isomers and the characterization of its fragmentation pathways.

| Chemical Formula | Theoretical Molecular Weight (g/mol) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|

| C₅H₉N₃O | 127.14 | 128.08 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystallographic studies of creatinine, often in solvated forms, reveal a planar imidazole (B134444) ring. nih.gov This planarity is a key feature that influences crystal packing and intermolecular interactions.

The precise measurement of bond lengths, angles, and dihedral angles from X-ray data allows for a detailed understanding of molecular geometry. In the crystal structure of creatinine, the bond lengths within the imidazole ring show delocalization of π-electron density. For example, analysis of a creatinine-DMSO solvate revealed that the endocyclic C=N double bond is longer than the exocyclic C-NH₂ bond, indicating significant electron delocalization across the amine-imine group. nih.gov While specific values for the enol form this compound are not determined, the data from its keto isomer provides a foundational model for the imidazole core.

| Bond | Length (Å) | Description |

|---|---|---|

| C=N (endocyclic) | 1.359(1) | Represents the imine double bond within the imidazole ring. |

| C-NH₂ (exocyclic) | 1.327(1) | Represents the bond to the exocyclic amino group. |

| Interaction Type | Donor | Acceptor | Resulting Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (amino group) | N (imidazole ring) | Centrosymmetric Dimer nih.gov |

| Hydrogen Bond | N-H (amino group) | O (DMSO solvate) | Molecule-Solvent Linkage nih.gov |

Computational and Theoretical Investigations of 2 Amino 1,4 Dimethyl 1h Imidazol 5 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the fundamental properties of 2-Amino-1,4-dimethyl-1H-imidazol-5-ol, providing a theoretical framework for its behavior.

The initial step in the computational study of a molecule is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in space. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can accurately predict these parameters. mdpi.com Studies on similar imidazole-containing compounds, such as creatinine (B1669602), have shown that the imidazole (B134444) ring itself is typically planar. nih.gov

Conformational analysis is subsequently performed to identify various stable isomers or conformers of the molecule. This involves the rotation around single bonds to map the potential energy surface. For this compound, this would primarily involve the orientation of the amino and methyl groups relative to the imidazole ring. Each stable conformation represents a local minimum on the potential energy surface, and their relative energies determine their population distribution at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Ring Structure Note: This table presents typical bond lengths and angles for a substituted imidazole ring, as would be determined by DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| N1-C2 Bond Length | 1.38 | Bond between nitrogen and carbon in the ring. |

| C2-N3 Bond Length | 1.32 | Bond between carbon and the second nitrogen in the ring. |

| C4-C5 Bond Length | 1.36 | Carbon-carbon double bond within the ring. |

| N1-C2-N3 Bond Angle | 111.0 | Angle within the five-membered ring. |

| C2-N3-C4 Bond Angle | 107.0 | Angle within the five-membered ring. |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. irjweb.com For a related imidazole derivative, a HOMO-LUMO energy gap was calculated to be 4.4871 eV, suggesting high stability. irjweb.com

Table 2: Example Frontier Molecular Orbital Energies and Energy Gap Note: The following data is illustrative for an imidazole derivative, demonstrating typical DFT calculation outputs.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| ΔE (HOMO-LUMO Gap) | 4.4871 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). researchgate.net This technique predicts the vertical excitation energies, which correspond to the absorption of light, promoting an electron from a lower energy orbital to a higher one.

The output of a TD-DFT calculation includes the excitation energies, the corresponding wavelengths (λmax), and the oscillator strengths, which indicate the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the electronic transitions involved. researchgate.net Calculations are often performed in both the gas phase and in various solvents to assess the impact of the environment on the electronic spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov

Typically, red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack. nih.gov Green areas signify neutral or zero potential. For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the ring, while positive potential (blue) would be expected around the hydrogen atoms of the amino group. nih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness)

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Chemical hardness (η) quantifies the resistance of a molecule to change its electron configuration, with hard molecules having a large HOMO-LUMO gap. irjweb.comscirp.org Chemical softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These descriptors provide a quantitative basis for the reactivity principles predicted by MEP maps and frontier orbital analysis. scirp.org

Table 3: Illustrative Global Reactivity Descriptors for an Imidazole Derivative Note: These values are calculated from the example HOMO/LUMO energies in Table 2.

| Descriptor | Calculated Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.2967 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.8096 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.0532 | Power to attract electrons. |

| Chemical Hardness (η) | 2.2436 | Resistance to charge transfer. |

| Chemical Softness (S) | 0.2229 | Propensity for chemical reaction. |

Solvation Effects Modeling (e.g., Polarizable Continuum Model)

Since most chemical and biological processes occur in solution, it is crucial to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of molecular properties in a simulated solvent environment, providing more realistic results than gas-phase calculations. researchgate.netresearchgate.net

By incorporating PCM into DFT and TD-DFT calculations, researchers can investigate how the solvent influences the geometry, stability, electronic structure, and absorption spectra of this compound. Different variations of the model, such as the Integral Equation Formalism PCM (IEFPCM), can be applied to accurately model the solute-solvent interactions. researchgate.net The inclusion of solvation effects is essential for a comprehensive theoretical understanding of the molecule's behavior in a realistic chemical environment. researchgate.net

Tautomerism Studies and Energy Barrier Calculations for Aminoimidazole Systems

The phenomenon of tautomerism is a critical aspect in the study of heterocyclic compounds, including aminoimidazole systems. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of amino-substituted imidazoles, the equilibrium between amino and imino tautomeric forms is of particular interest due to its influence on the molecule's chemical reactivity, physical properties, and biological activity.

Computational studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the tautomeric preferences and the energy landscapes of these systems. While specific computational studies on this compound are not extensively documented in the literature, research on analogous structures, such as 2-amino-2-imidazoline, provides significant insights into the likely tautomeric behavior.

For 2-amino-2-imidazoline, DFT calculations at the B3LYP/6-311+G(d,p) level have shown that the amino tautomer is more stable than the imino tautomer. researchgate.net The calculated free energy difference for the imino to amino tautomerization in the gas phase indicates a clear preference for the amino form. researchgate.net This preference is a key factor in understanding the structural and electronic properties of such molecules.

The interconversion between tautomers involves surmounting an energy barrier, the height of which determines the rate of the tautomerization process. Calculations on similar systems, such as 2-aminopyridine (B139424) derivatives, have determined the transition state structures and the associated activation energies for proton transfer. For instance, the barrier to the transition state for the hydrogen proton transfer in 2-amino-4-methylpyridine (B118599) was calculated to be 44.81 kcal/mol at the B3LYP/6-311++G(d,p) level of theory, highlighting a significant energy requirement for this process. nih.gov

These findings suggest that for this compound, the amino tautomer is also likely to be the more stable form. The presence of methyl and hydroxyl groups would influence the electron distribution within the imidazole ring and could affect the relative stabilities of the tautomers and the height of the energy barrier for their interconversion.

Table 1: Calculated Thermodynamic Data for Tautomerization of 2-Amino-2-imidazoline (imino → amino) in the Gas Phase researchgate.net

| Computational Method | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG (kJ/mol) |

| B3LYP/6-311+G(d,p) | -7.71 | 5.52 | -10.06 |

This table presents the calculated enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for the tautomerization of 2-imino-imidazolidine to 2-amino-2-imidazoline in the gas phase.

Non-Linear Optical (NLO) Properties Characterization

Non-Linear Optical (NLO) materials have garnered significant attention due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical signal processing. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, are promising candidates for NLO materials. Imidazole derivatives have been the subject of numerous computational studies to characterize their NLO properties.

The NLO response of a molecule is primarily described by its hyperpolarizability (β). DFT calculations are a powerful tool for predicting the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Theoretical analyses of various imidazole-based chromophores have demonstrated that structural modifications can significantly tune their NLO response. bohrium.comresearchgate.net For instance, in a series of Y-shaped imidazole-based chromophores, it was found that extending the π-conjugated system leads to a substantial increase in the first hyperpolarizability. bohrium.comresearchgate.net The introduction of strong electron-donating and electron-withdrawing groups at appropriate positions on the imidazole ring is a common strategy to enhance the intramolecular charge transfer and, consequently, the NLO properties.

Table 2: Calculated NLO Properties of Selected Substituted Benzimidazole (B57391) Derivatives nih.gov

| Compound | Dipole Moment (μ) (Debye) | Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| 2a | 6.55 | 344.92 | 1969.83 |

| 2b | 4.88 | 323.01 | 1417.89 |

| 2c | 10.99 | 363.31 | 8171.86 |

| 2d | 10.23 | 341.34 | 7026.43 |

| 2e | 16.63 | 374.32 | 22716.42 |

This table displays the calculated dipole moment (μ), mean polarizability (⟨α⟩), and total first hyperpolarizability (β_tot) for a series of substituted benzimidazole derivatives, illustrating the impact of different substituents on NLO properties.

Chemical Reactivity and Derivatization Strategies of 2 Amino 1,4 Dimethyl 1h Imidazol 5 Ol

Reactivity of the Amino Functional Group

The exocyclic amino group at the C2 position is a primary site for chemical modification due to its nucleophilic character. Its reactivity is fundamental to many derivatization strategies. The addition of an amino group at the C2 position can present challenges in synthesis and purification due to the resulting high polarity of the molecule. researchgate.net

The 2-amino group possesses a lone pair of electrons, making it a potent nucleophile capable of attacking a wide range of electrophilic centers. This inherent nucleophilicity is the basis for numerous derivatization reactions. The reactivity of this group is analogous to that observed in other 2-aminoimidazole structures and related compounds like creatinine (B1669602). researchgate.netnih.govnih.gov This reactivity allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, providing a versatile handle for introducing diverse chemical functionalities. For instance, the nucleophilic amino group can react with various electrophiles, as outlined in the table below.

| Class of Electrophile | Potential Reaction Product |

| Acyl Halides / Anhydrides | N-Acylation (Amide formation) |

| Alkyl Halides | N-Alkylation |

| Aldehydes / Ketones | Imine / Enamine formation (via condensation) |

| Isocyanates / Isothiocyanates | Urea (B33335) / Thiourea derivatives |

| Sulfonyl Chlorides | Sulfonamide formation |

This table outlines potential derivatizations based on the known nucleophilic character of amino groups on heterocyclic systems.

Condensation reactions are a cornerstone of the derivatization of 2-aminoimidazoles. The amino group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines) or related adducts. rsc.orgnih.gov A notable example is seen in the reactivity of creatinine (2-amino-1-methyl-1H-imidazol-4(5H)-one), a structurally similar compound, which undergoes aldol (B89426) condensation with N-phenylindol-2,3-dione in the presence of sodium acetate (B1210297) and acetic acid. nih.gov This type of reaction highlights the potential for 2-Amino-1,4-dimethyl-1H-imidazol-5-ol to participate in multicomponent reactions to build more complex molecular architectures. nih.gov

Substitution reactions at the amino group are also readily achievable. Acylation with acyl chlorides or anhydrides can furnish the corresponding amides, while reaction with sulfonyl chlorides yields sulfonamides. These transformations can be used to modify the electronic properties and biological activity of the parent molecule.

Reactivity of the Imidazole (B134444) Ring System and Hydroxyl Group

The imidazole core, substituted with activating groups, and the appended hydroxyl moiety offer additional avenues for chemical modification.

The imidazole ring is an electron-rich aromatic heterocycle. nih.gov The presence of three electron-donating groups (amino, methyl, and hydroxyl) further enhances its electron density, activating it towards electrophilic attack. However, in this compound, the typical sites for electrophilic substitution (C4 and C5) are already occupied. nih.gov Therefore, electrophilic attack would likely target one of the ring nitrogen atoms, depending on steric hindrance and reaction conditions. Nucleophilic substitution on the imidazole ring itself is generally difficult unless the ring is substituted with strong electron-withdrawing groups, which is not the case for this molecule. nih.gov

The hydroxyl group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations. nih.gov Its reactivity is crucial for introducing new functionalities and altering the molecule's physicochemical properties.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated with alkyl halides or acylated with acid chlorides or anhydrides under basic conditions to form ethers and esters, respectively. These reactions provide a means to introduce lipophilic groups or other desired moieties.

Oxidation: The hydroxyl group, being part of a cyclic hydroxylamine-like structure within the imidazole ring, could be susceptible to oxidation. Oxidation of similar cyclic hydroxylamines is known to yield stable nitrones. mdpi.com Such a transformation would convert the hydroxyl group into a new functional group with distinct reactivity, for instance, acting as a spin trap for radical species. mdpi.com

Conversion to a Leaving Group: The hydroxyl moiety can be converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. nih.gov This activation facilitates subsequent nucleophilic substitution reactions at the C5 position, enabling the introduction of a wide array of nucleophiles, including halides, azides, and cyanides. nih.gov

| Reaction Type | Reagent Example | Product Functional Group |

| O-Alkylation | Methyl Iodide (CH₃I) | Ether (-OCH₃) |

| O-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Ester (-OCOCH₃) |

| Oxidation | Mild oxidizing agent (e.g., Cu(II)/O₂) mdpi.com | Ketone / Nitrone |

| Activation | Tosyl Chloride (TsCl) | Tosylate (-OTs) |

This table summarizes key chemical transformations involving the hydroxyl group.

Pathways to Novel Imidazole Derivatives

The combined reactivity of the amino group, hydroxyl group, and imidazole core provides multiple pathways for the synthesis of novel and complex imidazole derivatives. mdpi.comnih.gov These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds.

One synthetic approach could involve a stepwise functionalization. For example, a selective condensation reaction at the 2-amino position with a suitable aldehyde could be performed first. nih.govrsc.org The resulting product could then undergo a second reaction, such as O-acylation of the hydroxyl group, to yield a disubstituted derivative. nih.gov This sequential modification allows for the controlled and systematic introduction of different chemical features.

Alternatively, multicomponent reactions offer an efficient route to complex structures in a single step. who.int By reacting this compound with two or more other reactants under appropriate conditions, it may be possible to construct elaborate molecular scaffolds based on the imidazole core. The development of such synthetic routes is a key area of interest in heterocyclic chemistry. nih.govresearchgate.net

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific information available for the chemical compound "this compound." The search did not yield any research findings, data, or publications related to its chemical reactivity, derivatization strategies, or its use in the synthesis of other compounds.

The inquiry requested a detailed article structured around the synthetic exploration of substituted imidazoles from "this compound" and its ring modification and annulation reactions. However, the absence of any primary or secondary research concerning this specific molecule makes it impossible to generate a scientifically accurate and informative article that adheres to the requested outline and content requirements.

The performed searches retrieved information on related, but structurally distinct, imidazole derivatives such as 2-amino-1-methyl-1H-imidazol-4(5H)-one (creatinine) and various other substituted aminoimidazoles. These compounds, while belonging to the broader class of imidazoles, have different substitution patterns and potentially different chemical properties and reactivities. Discussing these compounds would fall outside the strict, specified scope of the request which was to focus solely on "this compound."

General synthetic methods for imidazoles and imidazolones, including annulation reactions, are documented in the literature. For instance, (3+2) annulation reactions are a known method for synthesizing 2-aminoimidazolones. Similarly, various strategies exist for the derivatization of amino groups on imidazole rings for analytical purposes. However, without specific studies on "this compound," any discussion of its reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, a detailed and factual article on the "" as outlined cannot be provided at this time. Further empirical research on this specific compound is required for such an article to be written.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatography Methods

Chromatography is a powerful laboratory technique for the separation of mixtures. Its application is central to the purity assessment of pharmaceutical compounds and other chemical substances. moravek.com For a polar heterocyclic compound like 2-Amino-1,4-dimethyl-1H-imidazol-5-ol, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying each component in a mixture. mastelf.com For a polar analyte, reversed-phase HPLC is a common and effective approach. hplc.euchromatographyonline.com This method typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical reversed-phase HPLC method for analyzing this compound would involve a C18 silica (B1680970) column and a mobile phase consisting of a gradient mixture of water (containing a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the imidazole (B134444) ring system is expected to absorb light in the UV spectrum, for instance at a wavelength of 215 nm. researchgate.net The retention time (the time it takes for the compound to pass through the column) serves as a qualitative identifier, while the area under the peak in the chromatogram is proportional to its concentration and is used to determine purity.

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample This table contains simulated data for illustrative purposes.

| Peak Identity | Retention Time (minutes) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| Impurity 1 | 2.85 | 0.15 | - |

| This compound | 4.52 | 99.72 | 99.72% |

| Impurity 2 | 5.10 | 0.13 | - |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically less than 2 µm). This technology operates at higher pressures than conventional HPLC, resulting in substantial gains in resolution, speed, and sensitivity. mdpi.combiomedres.us For purity analysis, UPLC can provide faster results and detect smaller impurities that might be missed by HPLC.

The principles of a UPLC separation for this compound are similar to those of HPLC, often employing reversed-phase chemistry. However, the use of sub-2 µm particle columns allows for much faster flow rates and shorter analysis times without sacrificing separation efficiency. chromatographyonline.com A typical UPLC method might reduce the analysis time from 10-15 minutes on an HPLC system to 1-3 minutes, significantly increasing sample throughput. biomedres.us

Table 2: Example UPLC Analysis of a this compound Sample This table contains simulated data for illustrative purposes.

| Peak Identity | Retention Time (minutes) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| Impurity 1 | 0.78 | 0.14 | - |

| This compound | 1.25 | 99.75 | 99.75% |

| Impurity 2 | 1.42 | 0.11 | - |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. azom.com It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like oxygen (O) and sulfur (S). velp.com This information is critical for confirming the molecular formula of a newly synthesized compound. The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. eltra.com

For this compound, with the molecular formula C₆H₁₁N₃O, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from an elemental analyzer should closely match these theoretical values, typically within a margin of ±0.4%, to verify the empirical and molecular formula and support the assessment of the compound's purity. wikipedia.org

Table 3: Elemental Analysis Data for this compound (Formula: C₆H₁₁N₃O) This table contains calculated theoretical values and simulated experimental data for illustrative purposes.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 51.05 | 51.12 |

| Hydrogen (H) | 7.85 | 7.81 |

| Nitrogen (N) | 29.76 | 29.68 |

| Oxygen (O) | 11.34 | 11.39 |

Conclusion and Future Directions in 2 Amino 1,4 Dimethyl 1h Imidazol 5 Ol Research

Summary of Academic Contributions to Imidazole (B134444) Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. Its unique electronic and structural properties allow for a wide range of chemical modifications and biological interactions. Imidazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties. The general importance of the imidazole nucleus suggests that 2-Amino-1,4-dimethyl-1H-imidazol-5-ol, with its specific substitution pattern, could offer novel biological activities or serve as a key intermediate in the synthesis of more complex molecules.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

Currently, there are no published synthetic routes specifically for this compound. However, general methods for the synthesis of substituted imidazoles can provide a roadmap for its potential preparation. Challenges in the synthesis of this specific molecule might include regioselectivity and control of the tautomeric forms, given the presence of the amino and hydroxyl groups.

Future research should focus on developing efficient and selective synthetic pathways. Potential unexplored reaction pathways could involve novel cyclization strategies or the functionalization of a pre-existing imidazole core. The development of such methods would be a significant contribution to synthetic organic chemistry.

Table 1: Potential Synthetic Approaches for this compound

| Precursor Type | General Reaction | Potential Challenges |

|---|---|---|

| α-Diketones and Amidines | Condensation reaction | Regioselectivity, availability of substituted precursors |

| From α-Haloketones | Reaction with amidines followed by oxidation | Harsh reaction conditions, potential side reactions |

Prospects for Advanced Computational Studies and Predictive Modeling

The absence of experimental data makes this compound an ideal candidate for in silico studies. Computational chemistry can be employed to predict its physicochemical properties, spectroscopic signatures (NMR, IR), and potential biological activities.

Density Functional Theory (DFT) calculations could elucidate the electronic structure, stability of different tautomers, and reactivity of the molecule. Molecular docking simulations could be used to screen for potential biological targets, guiding future experimental work in drug discovery. These predictive models can significantly accelerate the research and development process by prioritizing experimental efforts.

Table 2: Potential Computational Research Areas

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Determine stable tautomers and electronic properties | Understanding of reactivity and spectroscopic characteristics |

| Molecular Docking | Identify potential biological targets | Prioritization for in vitro screening |

Role of this compound in Fundamental Heterocyclic Chemistry Research

The study of this compound can contribute significantly to the fundamental understanding of heterocyclic chemistry. Its specific substitution pattern, featuring both electron-donating (amino, methyl) and electron-withdrawing/donating (hydroxyl) groups, can provide insights into the structure-activity relationships of functionalized imidazoles.

Investigating its tautomerism, reactivity, and coordination chemistry will expand the knowledge base of imidazole chemistry. Furthermore, its potential use as a building block for more complex heterocyclic systems could open new avenues in the synthesis of novel chemical entities with unique properties. The exploration of this currently uncharacterized molecule holds the promise of enriching the field of heterocyclic chemistry with new knowledge and potential applications.

Q & A

Q. What are the common synthetic routes for 2-Amino-1,4-dimethyl-1H-imidazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : Common routes include base-promoted cyclization of amidines with ketones under transition-metal-free conditions and cycloaddition reactions using imidoyl chlorides or isocyanates . Optimization involves adjusting base strength (e.g., NaOH vs. KOH), solvent polarity (DMF for high-temperature reactions), and catalyst loading. For example, Fe₃O₄ nanoparticles (12 mg per mmol substrate) enhance yield and reduce reaction time in imidazole syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.0 ppm for aromatic protons) . IR spectroscopy identifies functional groups like NH (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) . For crystallographic confirmation, X-ray diffraction with SHELXL refinement resolves bond lengths and angles, particularly for disordered structures .

Q. How can solubility and stability be experimentally determined for this compound?

- Methodological Answer : Test solubility in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) via gravimetric analysis . Stability under light, heat, and humidity can be assessed using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring . Compare with analogs like 2-amino-1,5-dihydro-4H-imidazol-4-one to evaluate substituent effects on hydrophobicity .

Q. What analytical methods confirm purity post-synthesis?

- Methodological Answer : Elemental analysis (≤0.3% deviation from theoretical C/H/N values) and HPLC (≥95% peak area) are standard . For metal-contaminated samples, inductively coupled plasma mass spectrometry (ICP-MS) detects trace catalyst residues (e.g., Fe from Fe₃O₄ nanoparticles) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions and predict reactive sites. For example, the Laplacian of the electron density identifies regions prone to electrophilic attack . Correlation-energy functional models (e.g., Colle-Salvetti) estimate intermolecular interaction energies for crystallization .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Q. How can regioselective functionalization of the imidazole ring be achieved?

Q. What mechanistic insights can be gained from isotopic labeling studies?

- Methodological Answer : Use ¹⁵N-labeled ammonium acetate in synthesis to track nitrogen incorporation via 2D NMR (HSQC) . For reaction intermediates, in situ IR or mass spectrometry identifies transient species (e.g., enamine vs. keto tautomers) .

Data Analysis and Optimization

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray)?

Q. What computational tools predict biological activity or intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.